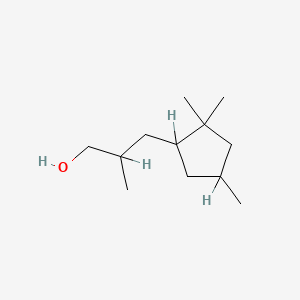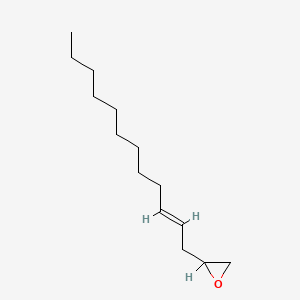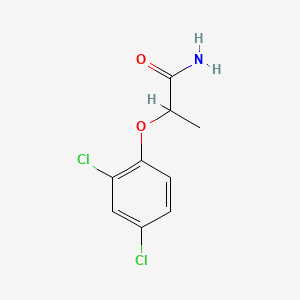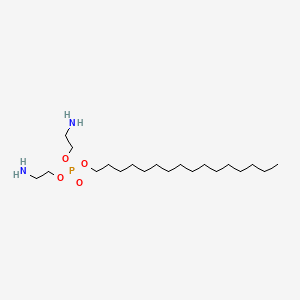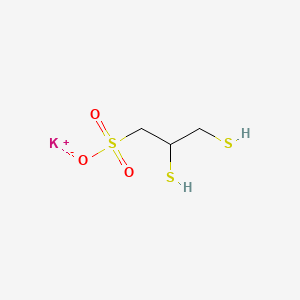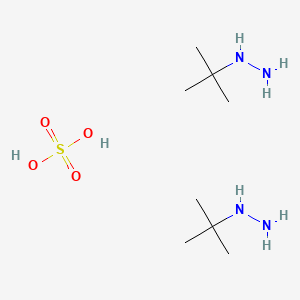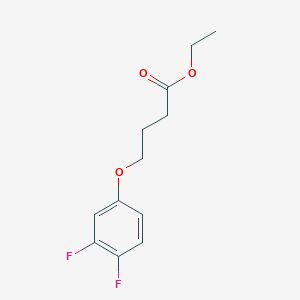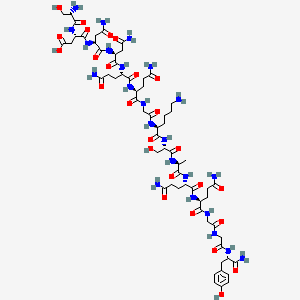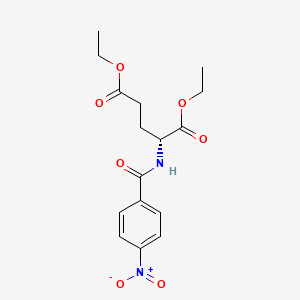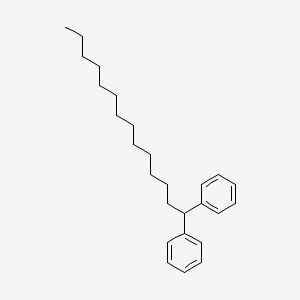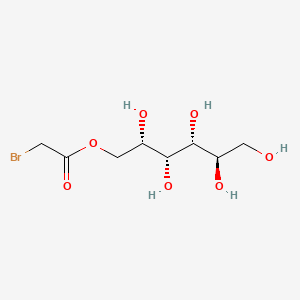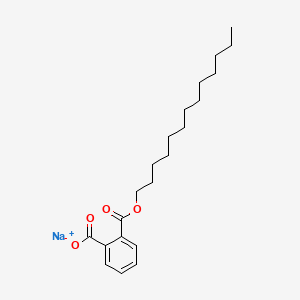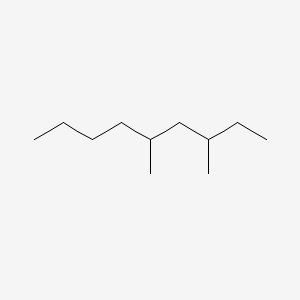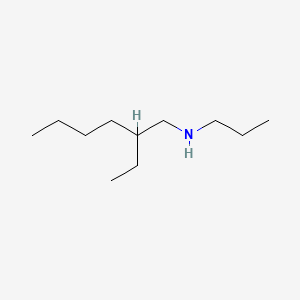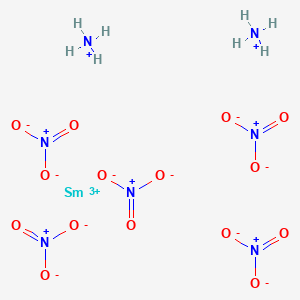
Diammonium samarium pentanitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium samarium pentanitrate is a heterocyclic organic compound with the molecular formula H₈N₇O₁₅Sm and a molecular weight of 496.46 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of diammonium samarium pentanitrate typically involves the reaction of samarium nitrate with ammonium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization. Industrial production methods may involve large-scale reactions in reactors with precise temperature and pH control to ensure high yield and purity .
Analyse Chemischer Reaktionen
Diammonium samarium pentanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state samarium compounds.
Reduction: It can be reduced to lower oxidation state samarium compounds.
Substitution: The nitrate groups can be substituted with other ligands, such as halides or organic ligands, under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diammonium samarium pentanitrate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of diammonium samarium pentanitrate involves its interaction with molecular targets through its nitrate groups and samarium ion. The compound can form complexes with various ligands, leading to changes in their electronic and structural properties. These interactions can affect molecular pathways, such as those involved in luminescence and catalysis .
Vergleich Mit ähnlichen Verbindungen
Diammonium samarium pentanitrate can be compared with other samarium compounds, such as:
Samarium(III) chloride (SmCl₃): Used in organic synthesis and as a catalyst.
Samarium(III) nitrate (Sm(NO₃)₃): Similar to this compound but with different coordination properties.
Samarium(III) oxide (Sm₂O₃): Used in ceramics and glass manufacturing.
This compound is unique due to its specific nitrate coordination, which imparts distinct luminescent and catalytic properties .
Eigenschaften
CAS-Nummer |
93893-19-7 |
|---|---|
Molekularformel |
H8N7O15Sm |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
diazanium;samarium(3+);pentanitrate |
InChI |
InChI=1S/5NO3.2H3N.Sm/c5*2-1(3)4;;;/h;;;;;2*1H3;/q5*-1;;;+3/p+2 |
InChI-Schlüssel |
XZLZVDNSBMUKJB-UHFFFAOYSA-P |
Kanonische SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sm+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


